
3-(Quinolin-6-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(キノリン-6-イル)プロパン-1-アミンは、キノリン環がプロパン-1-アミン基に結合した有機化合物です。キノリン環は、1位に窒素原子を持つ複素環式芳香族有機化合物です。
製造方法
合成経路と反応条件
3-(キノリン-6-イル)プロパン-1-アミンの合成は、通常、キノリン誘導体と適切なアミン前駆体の反応によって行われます。 一般的な方法の1つは、キノリン-6-カルバルデヒドと3-アミノプロパン-1-オールの還元的アミノ化であり、それに続いて環化と還元工程が行われます 。反応条件は、多くの場合、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤をエタノールやテトラヒドロフランなどの溶媒中で使用することを伴います。
工業生産方法
3-(キノリン-6-イル)プロパン-1-アミンの工業生産には、同様の合成経路が採用される場合がありますが、より大規模で行われます。連続式反応器の使用と反応条件の最適化により、収率と純度が向上します。 パラジウム担持炭素(Pd/C)などの触媒は、水素化工程を促進するために使用される場合があります .
化学反応解析
反応の種類
3-(キノリン-6-イル)プロパン-1-アミンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されてキノリン-6-カルボン酸誘導体を生成します。
還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) などの試薬を酸性条件で使用します。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化アルミニウムリチウム (LiAlH4) をエタノールやテトラヒドロフランなどの溶媒中で使用します。
生成される主な生成物
酸化: キノリン-6-カルボン酸誘導体。
還元: テトラヒドロキノリン誘導体。
置換: ハロゲン化キノリン誘導体.
科学研究への応用
3-(キノリン-6-イル)プロパン-1-アミンは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性が研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-YL)propan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the reductive amination of quinoline-6-carbaldehyde with 3-aminopropan-1-ol, followed by cyclization and reduction steps . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps .
化学反応の分析
Types of Reactions
3-(Quinolin-6-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
3-(Quinolin-6-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
3-(キノリン-6-イル)プロパン-1-アミンの作用機序には、特定の分子標的との相互作用が関与しています。医薬品化学では、特定の酵素や受容体の阻害剤として作用し、生物学的経路を調節することができます。 キノリン環はDNAにインターカレーションすることができ、複製と転写プロセスに影響を与えます 。 さらに、アミン基は酵素の活性部位と水素結合を形成し、結合親和性を高めることができます .
類似化合物の比較
類似化合物
キノリン: キノリン環のみを持つ、より単純な構造。
キノリン-8-アミン: 類似した構造ですが、アミン基が8位にあります。
キノリン-6-カルボン酸: アミンではなくカルボン酸基を含む.
独自性
3-(キノリン-6-イル)プロパン-1-アミンは、キノリン環とプロパン-1-アミン基の両方が存在することで独特であり、独特の化学反応性と生物学的活性を示します。 この2つの機能により、より単純なアナログと比較して、より幅広い化学反応と生物学的相互作用に関与することができます .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with only the quinoline ring.
Quinolin-8-amine: Similar structure but with an amine group at the 8-position.
Quinolin-6-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
3-(Quinolin-6-YL)propan-1-amine is unique due to the presence of both the quinoline ring and the propan-1-amine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
特性
CAS番号 |
465529-51-5 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
3-quinolin-6-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7,13H2 |
InChIキー |
ONKNKHVCCSYQAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CCCN)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



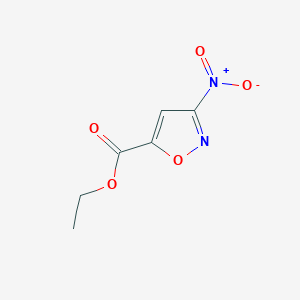
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

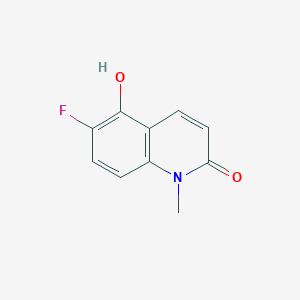
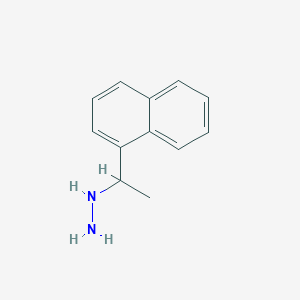


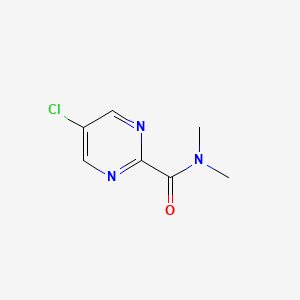
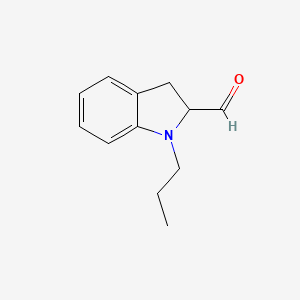
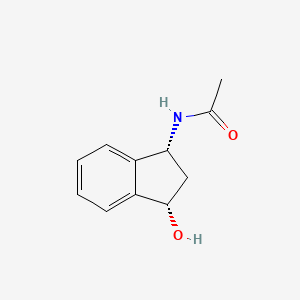
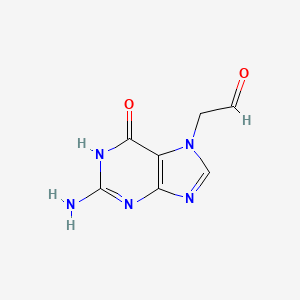
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

